2-Bromo-5-chloroisonicotinic acid
Overview
Description
2-Bromo-5-chloroisonicotinic acid is a halogenated derivative of isonicotinic acid, which is itself an analog of nicotinic acid or niacin. The presence of bromine and chlorine atoms on the pyridine ring of isonicotinic acid suggests that this compound could be an intermediate or a reactant in various chemical syntheses, particularly in the formation of more complex organic molecules.
Synthesis Analysis
The synthesis of related compounds, such as 6-aminonicotinic acid, has been achieved through the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. This process has been carried out under mild conditions, avoiding the use of volatile and toxic solvents and catalysts. For instance, the electrochemical reduction of 2-amino-5-bromopyridine in an ionic liquid resulted in a 75% yield and 100% selectivity for 6-aminonicotinic acid . Although the synthesis of 2-Bromo-5-chloroisonicotinic acid is not directly described, these studies provide insight into the types of reactions and conditions that might be used for its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloroisonicotinic acid would include a pyridine ring with a carboxylic acid group (COOH) attached to the ring, as well as bromine and chlorine substituents. The presence of these halogens would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules. The synthesis of N-phenylamides of related compounds has been achieved, and their structures were confirmed using spectroscopic techniques . These techniques could similarly be applied to analyze the molecular structure of 2-Bromo-5-chloroisonicotinic acid.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines, such as 2-Bromo-5-chloroisonicotinic acid, often involves reactions at the halogen sites. For example, the electrosynthesis of 6-aminonicotinic acid involves the reduction of a brominated pyridine . The presence of both bromine and chlorine in 2-Bromo-5-chloroisonicotinic acid could offer multiple sites for chemical reactions, such as nucleophilic substitution or further functionalization of the molecule.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Bromo-5-chloroisonicotinic acid are not detailed in the provided papers, we can infer that the molecule would likely be solid at room temperature and could have distinct spectroscopic characteristics due to the halogen atoms. The related compounds' properties, such as solubility, melting point, and reactivity, could be influenced by the presence of the halogen atoms and the carboxylic acid group . Additionally, the use of spectroscopic techniques could help determine properties like bond lengths and angles, as well as the presence of any intramolecular hydrogen bonding .
Safety And Hazards
Safety data for “2-Bromo-5-chloroisonicotinic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromo-5-chloropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLMMJBAYMNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619860 | |
Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloroisonicotinic acid | |
CAS RN |
530156-90-2 | |
Record name | 2-Bromo-5-chloropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chloroisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.